Bromo-DragonFLY is a synthetic compound belonging to the class of psychoactive substances known as benzodifurans. It is recognized for its potent hallucinogenic properties and has been associated with recreational drug use. Bromo-DragonFLY is structurally related to other psychoactive substances, including 2C-B, and is known for its long-lasting effects, making it a subject of interest in both pharmacological research and toxicology.
Bromo-DragonFLY was first synthesized in the early 2000s and has since been studied for its effects on the serotonin receptor system, particularly the 5-HT2A receptor. The compound has been identified in various illicit drug samples, leading to increased scrutiny by regulatory agencies due to its potential for misuse and associated health risks.
Bromo-DragonFLY is classified as a designer drug and falls under the category of new psychoactive substances. Its chemical structure allows it to act as a potent agonist at serotonin receptors, contributing to its psychoactive effects.
The synthesis of Bromo-DragonFLY typically involves multiple steps, beginning with the amino acid D-alanine. The synthesis process includes:
The synthesis requires precise conditions such as temperature control and specific reagent purity (>98%). For example, using bromine in controlled environments yields higher product efficiency. A notable method includes oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which is essential for forming protected intermediates before deprotection and final salt formation .
Bromo-DragonFLY's molecular formula is C17H20BrN2O2. The compound features a complex structure characterized by a benzodifuran core with various substituents that contribute to its pharmacological activity.
The structural analysis reveals that Bromo-DragonFLY contains multiple stereocenters, with the R-enantiomer being significantly more active than its S counterpart. This stereochemistry plays a crucial role in its interaction with biological targets .
The synthesis of Bromo-DragonFLY involves several key chemical reactions:
The reaction conditions often include maintaining an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions that could affect yield and purity. Additionally, drop-wise addition techniques are employed to control reaction rates and improve safety .
Bromo-DragonFLY primarily exerts its effects through agonism at serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to alterations in neurotransmitter release patterns, contributing to its hallucinogenic effects.
Studies have shown that Bromo-DragonFLY has a high affinity for serotonin receptors compared to other compounds in its class, which correlates with its enhanced psychoactivity and longer duration of action .
Bromo-DragonFLY is typically encountered as a crystalline solid or powder. Its solubility varies depending on the solvent used but is generally soluble in organic solvents.
The compound exhibits stability under standard laboratory conditions but can undergo degradation when exposed to light or extreme pH levels. Its melting point and boiling point data are relevant for identification purposes during analytical testing .
Bromo-DragonFLY has been primarily studied within toxicology and pharmacology contexts due to its potential misuse as a recreational drug. Research focuses on understanding its metabolic pathways, toxicity profiles, and interactions with neurotransmitter systems. Additionally, it serves as a model compound for studying similar psychoactive substances in both clinical and forensic settings .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3